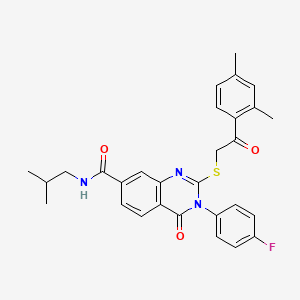
2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. They are often used in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including an amide, a thioether, and several aromatic rings. These functional groups would likely have a significant impact on the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar, while the amide group could participate in hydrogen bonding .科学的研究の応用
Anticonvulsant and Antimicrobial Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the anticonvulsant and antimicrobial activities of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, similar in structure to the compound . The derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds also demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antimicrobial Agents
N. Desai, A. Dodiya, and P. N. Shihora (2011) synthesized a series of compounds related to 4-oxo-3,4-dihydroquinazoline with potential as antimicrobial agents. These compounds were tested against various bacteria and fungi, with structures elucidated using IR, NMR, and Mass spectra (Desai, Dodiya, & Shihora, 2011).
Anti-Inflammatory and Analgesic Agents
A. A. Farag et al. (2012) synthesized novel 4-oxo-3,4-dihydroquinazoline derivatives as potential anti-inflammatory and analgesic agents. The study evaluated these compounds for their effectiveness against inflammation and pain (Farag et al., 2012).
Synthesis and Structural Analysis
Elena V. Gromachevskaya, E. Kaigorodova, and L. Konyushkin (2017) worked on the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, contributing to the understanding of the molecular structure and synthesis pathways of quinazoline derivatives (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Hydrolytic Ring Opening Studies
L. A. Shemchuk et al. (2010) explored the hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives, which is relevant for understanding the behavior of quinazoline compounds in different chemical environments (Shemchuk et al., 2010).
Crystal Structure Analysis
The crystal structure of similar quinazoline derivatives was analyzed by A. Saeed and U. Flörke (2011), providing insights into the molecular arrangement and stability of these compounds (Saeed & Flörke, 2011).
作用機序
将来の方向性
特性
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3S/c1-17(2)15-31-27(35)20-6-12-24-25(14-20)32-29(33(28(24)36)22-9-7-21(30)8-10-22)37-16-26(34)23-11-5-18(3)13-19(23)4/h5-14,17H,15-16H2,1-4H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGZDRBXZLOJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2C4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2407768.png)
![2-[4-(Tert-butyl)phenyl]-2-morpholin-4-ylethylamine](/img/structure/B2407770.png)
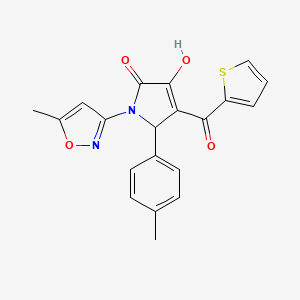
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2407776.png)
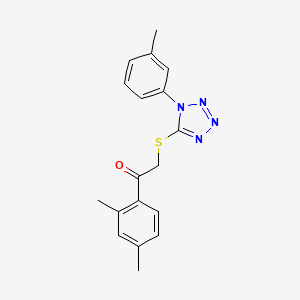

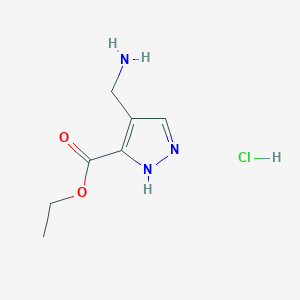
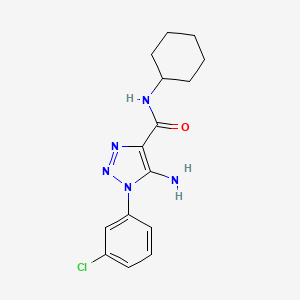
![N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2407784.png)
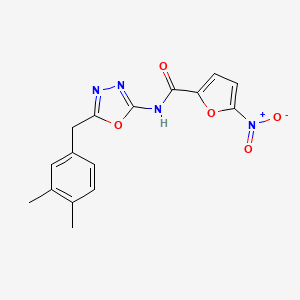
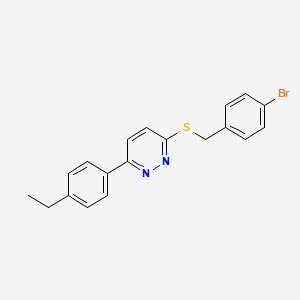
![(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide](/img/structure/B2407787.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide](/img/structure/B2407789.png)

